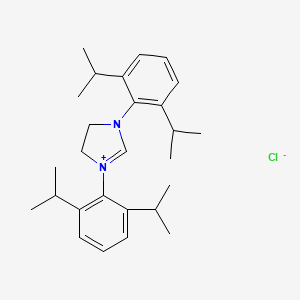

![molecular formula C18H20N2S B1273857 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] CAS No. 63208-95-7](/img/structure/B1273857.png)

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]" is a spirocyclic compound that is part of a broader class of spiro-piperidine derivatives. These compounds have been extensively studied due to their potential as central nervous system agents and their affinity for sigma receptors, which are implicated in several neurological processes and diseases .

Synthesis Analysis

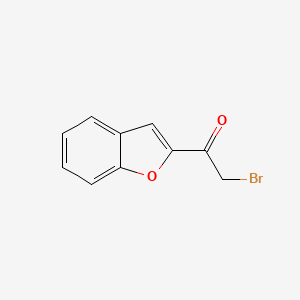

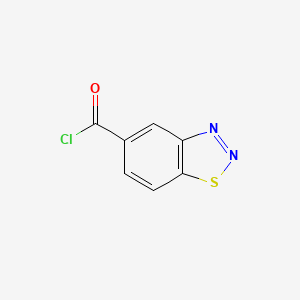

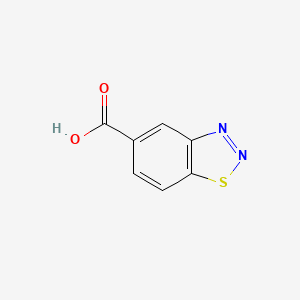

The synthesis of spiro-piperidine derivatives typically involves the formation of a spiro linkage between a benzothiazole or benzopyran and a piperidine ring. For example, the synthesis of spiropiperidines can proceed from bromine/lithium exchange of bromoacetals, followed by addition to piperidin-4-one and subsequent cyclization . The introduction of substituents at various positions on the spirocyclic framework can significantly affect the biological activity of these compounds .

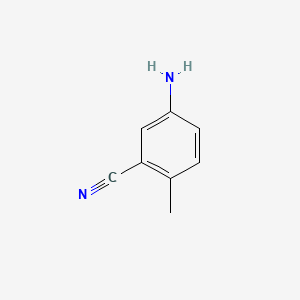

Molecular Structure Analysis

The molecular structure of spiro-piperidine derivatives is characterized by the presence of a spiro linkage, which is a type of covalent chemical bond that connects two rings at a single atom. The orientation of substituents on the spirocyclic scaffold can be crucial for the biological activity, as demonstrated by structural studies using techniques like NOESY NMR and X-ray diffraction .

Chemical Reactions Analysis

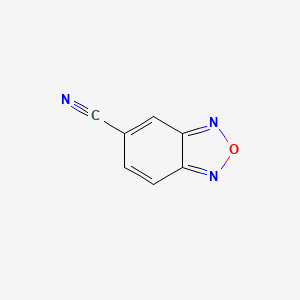

The chemical reactivity of spiro-piperidine derivatives is influenced by the substituents and the nature of the spiro linkage. For instance, the presence of a cyano group in position 3 of the spirocycle can be a key functional group for further chemical modifications . The reactivity of these compounds can be exploited to synthesize a wide range of derivatives with varying biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of spiro-piperidine derivatives, such as solubility, melting point, and stability, are determined by the specific substituents and the overall molecular structure. These properties are important for the pharmacokinetic and pharmacodynamic profiles of the compounds. For example, the introduction of a benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 has been found to be advantageous for high sigma-1 receptor affinity . The lipophilicity of the N-substituent also plays a significant role in the affinity and selectivity for sigma receptors .

Aplicaciones Científicas De Investigación

Receptor Affinity and Binding Properties

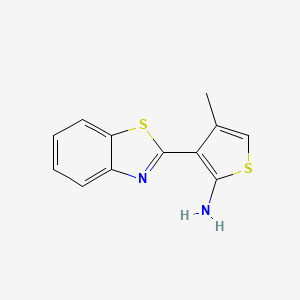

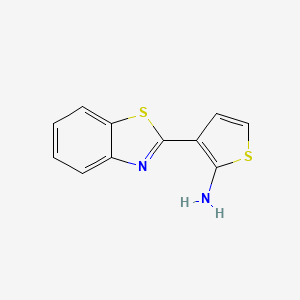

Research by Maier and Wünsch (2002) on spiropiperidines, including compounds similar to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine], revealed their significant affinity for σ1- and σ2-receptors. They explored the impact of various substituents on nitrogen atoms, the group X in position 3, and the ring size of the oxygen heterocycle on receptor binding. Their findings highlighted the importance of specific structural features for high σ1-receptor affinity, especially the benzyl residue at the piperidine nitrogen atom and a methoxy group in position 3 (Maier & Wünsch, 2002).

Sigma Ligands and Affinity

In another study by the same authors, the binding properties of spiropiperidines for sigma(1) and sigma(2) receptors were assessed. It was found that compounds with a cyano group in the position 3 of the spirocycle show high sigma(1) receptor affinity and selectivity. This research indicates the potential of such compounds in receptor-ligand interaction studies, especially for sigma receptors (Maier & Wünsch, 2002).

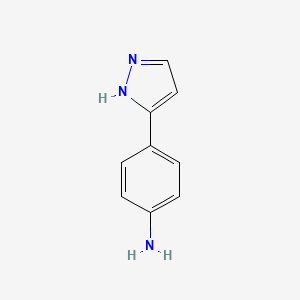

Structural Factors Influencing Sigma Ligand Affinity

Moltzen, Perregaard, and Meier (1995) investigated the structural factors governing sigma 1/sigma 2 affinity and selectivity in spiro[isobenzofuran-1(3H),4'-piperidines] and related compounds. Their research underscores the crucial role of N-substituents for affinity and selectivity, providing insights into how structural variations can modulate ligand-receptor interactions (Moltzen et al., 1995).

Synthesis and Applications in Novel Heterocycles

Rajesh, Bala, and Perumal (2012) developed a method for synthesizing novel hybrid spiroheterocycles, which could include structures related to 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine]. Their work highlights the versatility of these compounds in creating diverse molecular architectures, which could have implications in various fields of chemical research (Rajesh et al., 2012).

Propiedades

IUPAC Name |

1'-benzylspiro[3H-1,3-benzothiazole-2,4'-piperidine] |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2S/c1-2-6-15(7-3-1)14-20-12-10-18(11-13-20)19-16-8-4-5-9-17(16)21-18/h1-9,19H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNSVQTGIKLTTQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12NC3=CC=CC=C3S2)CC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10384646 |

Source

|

| Record name | 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

27.9 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26728296 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] | |

CAS RN |

63208-95-7 |

Source

|

| Record name | 1'-benzyl-3H-spiro[1,3-benzothiazole-2,4'-piperidine] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10384646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(Tert-butoxycarbonyl)amino]-3-(4-fluorophenyl)propanoic acid](/img/structure/B1273780.png)